molecular formula C12H21NO B13342394 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one

1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13342394
M. Wt: 195.30 g/mol
InChI Key: CEZYWRYMDRKIRC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₂₁NO It is characterized by a cyclobutyl group attached to an ethanone moiety, which is further substituted with a 4-methylpiperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Ethanone Moiety: The ethanone moiety is introduced through reactions such as Friedel-Crafts acylation.

    Substitution with 4-Methylpiperidin-2-yl Group: The final step involves the substitution of the ethanone moiety with the 4-methylpiperidin-2-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of substituted ethanones with various functional groups.

Scientific Research Applications

1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Cyclobutyl-2-(4-methylpiperidin-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of ethanone.

    1-Cyclobutyl-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a 6-methylpiperidinyl group instead of 4-methylpiperidinyl.

Uniqueness: 1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both cyclobutyl and piperidinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-cyclobutyl-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H21NO/c1-9-5-6-13-11(7-9)8-12(14)10-3-2-4-10/h9-11,13H,2-8H2,1H3

InChI Key

CEZYWRYMDRKIRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2CCC2

Origin of Product

United States

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